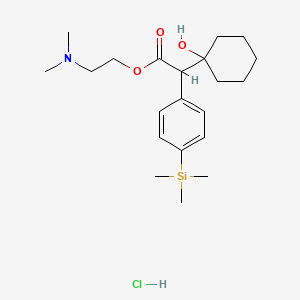
6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide typically involves multiple steps, starting from the ergoline scaffold. Common synthetic routes may include:
Alkylation: Introduction of the 6-methyl group via alkylation reactions.
Amidation: Formation of the carboxamide group through amidation reactions.
Carbamoylation: Introduction of the N-(((1-methylethyl)amino)carbonyl) group via carbamoylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating neurological disorders, cardiovascular diseases, and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide involves its interaction with specific molecular targets, such as:
Receptors: Binding to dopamine, serotonin, or adrenergic receptors.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): A well-known psychedelic compound.
Uniqueness
6-Methyl-N-(1-methylethyl)-N-(((1-methylethyl)amino)carbonyl)ergoline-8-carboxamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other ergoline derivatives.
特性
CAS番号 |
81396-93-2 |
|---|---|
分子式 |
C23H32N4O2 |
分子量 |
396.5 g/mol |
IUPAC名 |
(6aR,9R)-7-methyl-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C23H32N4O2/c1-13(2)25-23(29)27(14(3)4)22(28)16-9-18-17-7-6-8-19-21(17)15(11-24-19)10-20(18)26(5)12-16/h6-8,11,13-14,16,18,20,24H,9-10,12H2,1-5H3,(H,25,29)/t16-,18?,20-/m1/s1 |
InChIキー |
IDZYIMDAPAFQJX-OPZSGVPXSA-N |
異性体SMILES |
CC(C)NC(=O)N(C(C)C)C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
正規SMILES |
CC(C)NC(=O)N(C(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


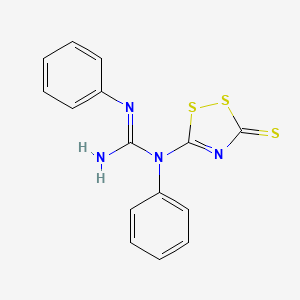
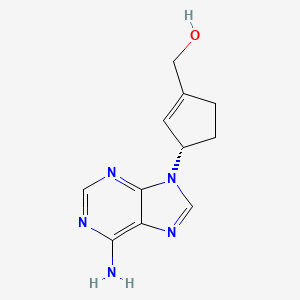
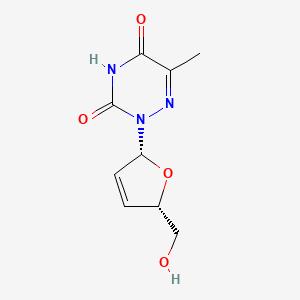
![9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one](/img/structure/B15195235.png)
![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)
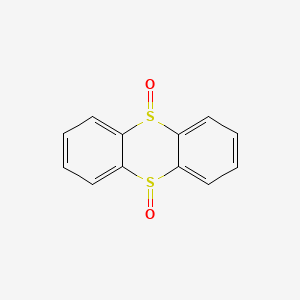

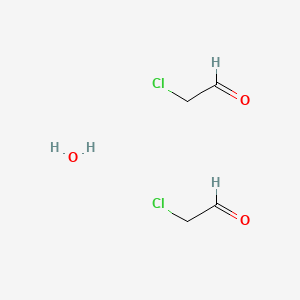
![2-[(2-Ethylhexyl)amino]ethanol](/img/structure/B15195280.png)
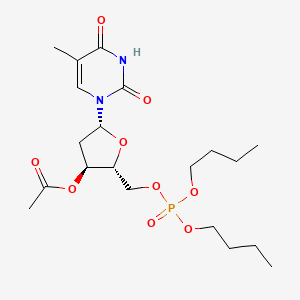
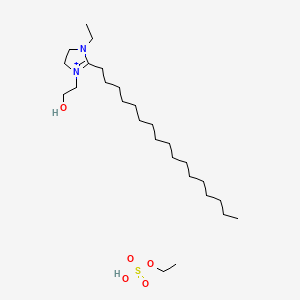
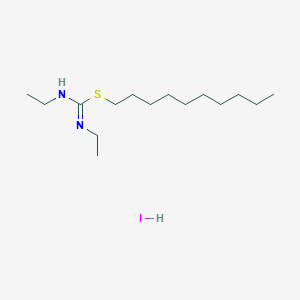
![[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate](/img/structure/B15195307.png)
